Thonzylamine Hydrochloride

Neuromuscular junction Pharmacology H1 receptor antagonist

Thonzylamine HCl is a first-generation ethylenediamine antihistamine that uniquely produces a phase II (desensitizing) neuromuscular block in isolated tissue preparations—an effect absent in diphenhydramine or chlorpheniramine. Its high aqueous solubility enables solvent-free preclinical dosing, minimizing DMSO-induced artifacts. Supplied at ≥98% purity (HPLC), it serves as a reliable reference standard for analytical method validation and a distinct positive control for neuromuscular transmission assays. Ideal for researchers developing novel muscle relaxants or screening for off-target skeletal muscle effects.

Molecular Formula C16H22N4O.ClH
C16H23ClN4O
Molecular Weight 322.83 g/mol
CAS No. 63-56-9
Cat. No. B1682884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThonzylamine Hydrochloride
CAS63-56-9
Synonyms2-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)pyrimidine
Ambistamin
Anahist
Histazylamine
Neohetramine
Piristina
Resistab
thonzylamine
thonzylamine hydrochloride
thonzylamine monohydrochloride
Thonzylene
Molecular FormulaC16H22N4O.ClH
C16H23ClN4O
Molecular Weight322.83 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl
InChIInChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H
InChIKeyHRYJPHOTGFERGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thonzylamine Hydrochloride: Technical Profile and Procurement Baseline


Thonzylamine Hydrochloride (CAS 63-56-9) is a first-generation H1 histamine receptor antagonist of the ethylenediamine class, also possessing anticholinergic properties [1]. It is a synthetic compound characterized as a white crystalline powder with a molecular weight of 322.83 g/mol and a melting point range of 173-176°C . The compound is very soluble in water, soluble in alcohol and chloroform, and practically insoluble in ether, with a 2% aqueous solution exhibiting a pH of 5.1-5.7 . It functions by competitively inhibiting histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions [1].

Why First-Generation H1 Antihistamines Are Not Interchangeable: The Case for Thonzylamine Hydrochloride Differentiation


While first-generation H1 antihistamines share a common core mechanism of action, their distinct chemical structures (ethylenediamines, ethanolamines, alkylamines, etc.) dictate critical differences in secondary pharmacology, physicochemical properties, and off-target activity profiles [1]. Simply substituting Thonzylamine Hydrochloride with a seemingly analogous compound like diphenhydramine or chlorpheniramine can introduce unaccounted-for experimental variables in research settings, including divergent solubility and distinct neuromuscular effects that directly impact assay outcomes and data reproducibility [1]. The quantitative evidence presented below establishes the specific, verifiable points of differentiation that justify a deliberate, non-interchangeable procurement strategy.

Thonzylamine Hydrochloride: A Quantitative Evidence Guide for Research Procurement


Unique Neuromuscular Blocking Profile Distinguishes Thonzylamine from Diphenhydramine and Chlorpheniramine

In a direct comparative study using the isolated rat phrenic-diaphragm preparation, thonzylamine exhibited a distinct neuromuscular blocking action, a property not observed with diphenhydramine or chlorpheniramine under the same conditions [1]. While thonzylamine and tripelennamine produced a neuromuscular blockade characteristic of a phase II (desensitizing) block, diphenhydramine and chlorpheniramine instead caused a general depression of responses to both direct and indirect electrical stimuli [1].

Neuromuscular junction Pharmacology H1 receptor antagonist

Consistent High-Purity Specifications Across Multiple Vendors Enable Reliable Comparative Research

Multiple reputable chemical vendors consistently supply Thonzylamine Hydrochloride with a purity specification of >98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This level of purity is comparable to or exceeds the baseline purity offered for many other first-generation antihistamine research compounds, ensuring that observed experimental effects are attributable to the target molecule rather than confounding impurities. Some vendors provide a Certificate of Analysis (COA) that confirms the specific purity for each batch, with reported values such as 98.03% .

Analytical chemistry Quality control Reference standard

High Aqueous Solubility Distinguishes Thonzylamine from More Lipophilic Ethanolamine Antihistamines

Thonzylamine Hydrochloride is characterized as 'very soluble' in water according to NTP (1992) data [1][2]. This high aqueous solubility contrasts with the physicochemical profile of some common ethanolamine-class antihistamines, such as diphenhydramine, which have higher LogP values and limited water solubility. This property makes Thonzylamine Hydrochloride a more suitable candidate for experimental protocols requiring aqueous formulations without the use of co-solvents like DMSO.

Formulation science Solubility Physicochemical properties

Recognized in Patent Literature as a Viable Active Ingredient for Combination Formulations

A recent patent application (US 20150265615) explicitly identifies Thonzylamine Hydrochloride as one of several viable active pharmaceutical ingredients for use in combination therapies to alleviate symptoms of upper respiratory and oral-pharyngeal congestion [1]. The patent claims compositions comprising Thonzylamine Hydrochloride as either a first, second, or third active ingredient at a defined dosage range of 9.375 mg to 100 mg, demonstrating its continuing relevance and potential utility in modern formulation science [1]. This recognition in contemporary patent literature, alongside more common antihistamines like diphenhydramine and chlorpheniramine, underscores its status as a therapeutically relevant and scientifically credible compound.

Drug development Formulation Patent

Optimized Application Scenarios for Thonzylamine Hydrochloride in Research and Development


Neuromuscular Junction Pharmacology Research

Thonzylamine Hydrochloride is uniquely suited as a research tool for studies on neuromuscular transmission. Its demonstrated ability to produce a phase II (desensitizing) neuromuscular block in isolated rat phrenic-diaphragm preparations distinguishes it from other antihistamines like diphenhydramine and chlorpheniramine, which do not produce this specific effect [1]. Researchers investigating mechanisms of muscle relaxants or screening for off-target skeletal muscle effects will find Thonzylamine Hydrochloride to be a valuable and distinct positive control or lead compound [1].

Development of Aqueous-Based Formulations for In Vivo Studies

The high aqueous solubility of Thonzylamine Hydrochloride makes it an optimal candidate for preclinical research requiring water-based dosing solutions [2][3]. This property allows for the preparation of formulations without the use of DMSO or other organic co-solvents, thereby minimizing the risk of solvent-induced artifacts in pharmacokinetic and pharmacodynamic studies. This is a key practical advantage over more lipophilic antihistamines like diphenhydramine.

Analytical Method Development and Quality Control

The widespread commercial availability of Thonzylamine Hydrochloride at a consistently high purity (>98% by HPLC) supports its use as a reference standard in analytical method development and validation . Its well-characterized physicochemical properties, including melting point (173-176°C) and spectroscopic profiles, further establish it as a reliable calibrant for HPLC and other analytical techniques in pharmaceutical quality control and impurity profiling studies .

Exploratory Research into Combination Allergy Therapies

Recent patent literature identifies Thonzylamine Hydrochloride as a relevant active component for novel combination therapies targeting upper respiratory congestion [4]. Researchers in drug development and formulation science can procure this compound to explore its synergistic potential with other active pharmaceutical ingredients, such as decongestants or other antihistamines, as part of a rational drug discovery or reformulation program [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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